(2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
(2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-a]pyrimidine structure, followed by the introduction of various substituents through condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions such as temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anti-inflammatory, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Researchers are exploring its efficacy and safety in treating various diseases, with a focus on understanding its pharmacokinetics and pharmacodynamics.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- 4-Methoxyphenethylamine
- Phosphorus-containing compounds
Uniqueness
Compared to similar compounds, this compound stands out due to its complex structure and the presence of multiple functional groups
Properties
IUPAC Name |
(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-5-30-17(4)18(14-27-30)13-21-25(33)31-23(20-12-11-15(2)34-20)22(16(3)28-26(31)35-21)24(32)29-19-9-7-6-8-10-19/h6-14,23H,5H2,1-4H3,(H,29,32)/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQPEECRUQTINJ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=C(O5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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